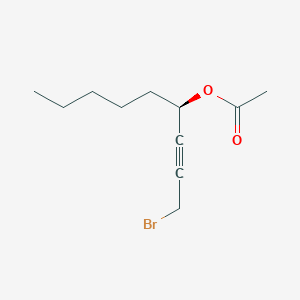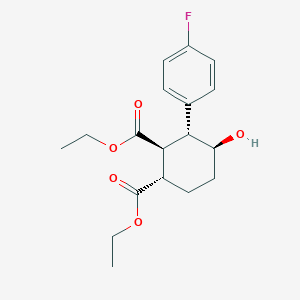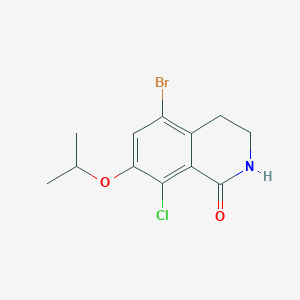
5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one
Overview
Description
5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one is a synthetic organic compound that belongs to the class of isoquinolinones Isoquinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Bromination and Chlorination: The initial step involves the bromination and chlorination of a suitable isoquinoline precursor. This can be achieved using bromine and chlorine in the presence of a catalyst.
Etherification: The next step involves the introduction of the propan-2-yloxy group. This is typically done through an etherification reaction using propan-2-ol and a suitable base.
Cyclization: The final step involves the cyclization of the intermediate to form the desired isoquinolinone structure. This can be achieved using a cyclization agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs.
Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
5-bromo-8-chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
5-bromo-8-chloro-7-ethoxy-3,4-dihydro-2H-isoquinolin-1-one: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
5-bromo-8-chloro-7-butoxy-3,4-dihydro-2H-isoquinolin-1-one: Similar structure but with a butoxy group instead of a propan-2-yloxy group.
Uniqueness
The uniqueness of 5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one lies in its specific functional groups and their arrangement. The propan-2-yloxy group imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C12H13BrClNO2 |
|---|---|
Molecular Weight |
318.59 g/mol |
IUPAC Name |
5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H13BrClNO2/c1-6(2)17-9-5-8(13)7-3-4-15-12(16)10(7)11(9)14/h5-6H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
QFBOOBUABDIAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C2CCNC(=O)C2=C1Cl)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

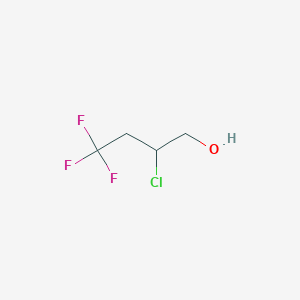
![Ethyl 4-({[4-(heptyloxy)phenyl]methyl}amino)benzoate](/img/structure/B8510928.png)
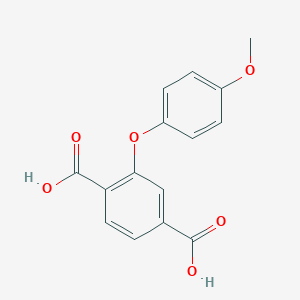


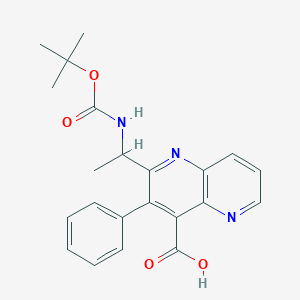
![1-[(S)-3-[(4-Chloro-3-sulfamoylbenzoyl)thio]-2-methylpropionyl]-L-proline](/img/structure/B8510958.png)
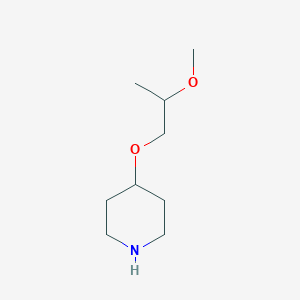
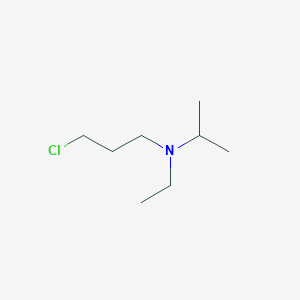
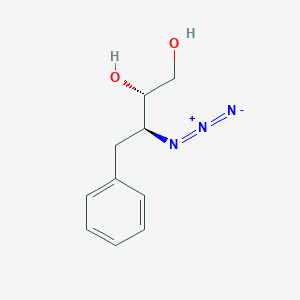
![1-Pyrrolidinecarboxylic acid, 3-[[5,6,7,8-tetrahydro-6-(phenylmethyl)pyrido[4,3-d]pyrimidin-4-yl]amino]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B8510988.png)
